2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid
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Overview
Description
2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid is a compound belonging to the quinazoline family, characterized by its unique boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boronic acid derivatives . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Organolithium or Grignard reagents.
Major Products: The major products formed from these reactions include boronate esters, dihydroquinazoline derivatives, and various substituted quinazolines.
Scientific Research Applications
2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Industry: Utilized in the development of advanced materials, including sensors and catalysts.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This compound has been shown to target pathways involved in cell proliferation and apoptosis, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Quinazoline-2,4-dione: Shares the quinazoline core but lacks the boronic acid group.
2,4-Dioxo-1,4-dihydroquinazoline derivatives: These compounds have similar structures but different functional groups, such as acylthiourea or pyrazole.
Uniqueness: 2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This functional group allows for versatile chemical modifications and interactions with biological targets, setting it apart from other quinazoline derivatives.
Biological Activity
2,4-Dioxo-1,3-dihydroquinazolin-7-ylboronic acid is a compound belonging to the quinazoline family, notable for its boronic acid functional group. This unique structure allows it to engage in various biological activities, particularly as an enzyme inhibitor and potential anticancer agent. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Property | Value |
---|---|
Molecular Formula | C₈H₇BN₂O₄ |
Molecular Weight | 205.97 g/mol |
IUPAC Name | (2,4-dioxo-1H-quinazolin-7-yl)boronic acid |
InChI Key | DNNMLUJMNBEPLJ-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC2=C(C=C1)C(=O)NC(=O)N2)(O)O |
The biological activity of this compound is primarily attributed to its ability to interact with enzymes through reversible covalent bonds. The boronic acid group can form strong interactions with active site residues of various enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in targeting pathways involved in cell proliferation and apoptosis, which are crucial in cancer biology .
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on proteases and kinases. The boronic acid moiety is known for its ability to form stable complexes with serine and cysteine residues in enzyme active sites, effectively inhibiting their function. Such interactions have been explored for therapeutic applications in cancer treatment .
Anticancer Properties
Studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Studies
-
Inhibition of HCV Replication :
A study evaluated the anti-HCV activity of related quinazoline derivatives using HCV replicon models. The results indicated that certain derivatives exhibited EC50 values lower than those of established antiviral agents like ribavirin, suggesting that modifications in the quinazoline structure could enhance antiviral potency . -
Proteasome Inhibition :
The compound's structural similarities to known proteasome inhibitors have prompted investigations into its potential as a therapeutic agent for multiple myeloma (MM). Bortezomib, a well-known boron-containing proteasome inhibitor, serves as a reference point for evaluating the anticancer properties of this compound .
Research Findings
Recent studies have focused on optimizing the structure of quinazoline derivatives to enhance their biological activity. For example:
- Structure-Activity Relationship (SAR) : Research has shown that substituents on the quinazoline core can significantly impact biological activity. Modifications at specific positions have yielded compounds with improved enzyme inhibition and anticancer effects.
- Therapeutic Index : The therapeutic index (TI) of certain derivatives has been evaluated against established drugs like ribavirin, revealing promising results that warrant further investigation into their clinical applicability .
Properties
Molecular Formula |
C8H7BN2O4 |
---|---|
Molecular Weight |
205.97 g/mol |
IUPAC Name |
(2,4-dioxo-1H-quinazolin-7-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O4/c12-7-5-2-1-4(9(14)15)3-6(5)10-8(13)11-7/h1-3,14-15H,(H2,10,11,12,13) |
InChI Key |
DNNMLUJMNBEPLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)NC(=O)N2)(O)O |
Origin of Product |
United States |
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